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Compound of Interest

Compound Name: 2''-O-Galloylmyricitrin

Cat. No.: B15594383 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the biological activities of 2''-O-
Galloylmyricitrin and its aglycone, myricetin. The information presented is collated from

experimental data to assist in evaluating their potential as therapeutic agents.

Chemical Structures and Relationship
2''-O-Galloylmyricitrin is a glycoside of myricetin. Specifically, it is myricetin linked to a

galloylated rhamnose sugar. The aglycone, myricetin, is the core flavonoid structure without the

sugar moiety. This structural difference significantly influences their physicochemical properties

and biological activities.
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Caption: Structural relationship between 2''-O-Galloylmyricitrin and Myricetin.

Comparative Biological Activity
The addition of the galloyl-rhamnosyl group to the myricetin core alters its biological activity.

While data directly comparing the two molecules across a wide range of assays is limited,

existing studies and comparisons with the related glycoside, myricitrin, provide valuable

insights.

Antioxidant Activity
The antioxidant capacity is a key feature of flavonoids. The structural variations between 2''-O-
Galloylmyricitrin and myricetin lead to differences in their radical scavenging abilities.
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Assay
2''-O-
Galloylmyricitr
in (IC50)

Myricetin
(IC50)

Myricitrin
(IC50)

Potency
Comparison

Peroxynitrite

Scavenging
2.30 µM[1] 3.04 µM[1] 4.09 µM[1]

2''-O-

Galloylmyricitrin

> Myricetin >

Myricitrin

DPPH Radical

Scavenging
Not Available ~4.5 µg/mL Not Available

Myricetin is a

potent scavenger

Summary: In peroxynitrite scavenging, the presence of the galloyl group on the sugar moiety in

2''-O-Galloylmyricitrin enhances its activity compared to the aglycone, myricetin.[1] However,

for general radical scavenging as measured by assays like DPPH, studies on related

flavonoids suggest that the aglycone, myricetin, is often a more potent antioxidant than its

glycosides.

Anti-inflammatory Activity
Both myricetin and its glycosides have demonstrated anti-inflammatory properties, primarily

through the inhibition of key inflammatory enzymes and mediators.
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Target
2''-O-
Galloylmyricitr
in

Myricetin Myricitrin Key Findings

COX-2

Expression
Not Available

Inhibits

expression

Reduces

overexpression

Both the

aglycone and its

glycoside show

potential in

reducing

inflammation by

targeting COX-2.

TNF-α Not Available
Reduces

production

Reduces

overexpression

Modulation of

pro-inflammatory

cytokines is a

shared

mechanism.

Summary: Myricetin and its glycoside, myricitrin, both exhibit anti-inflammatory effects by

downregulating the expression of the pro-inflammatory enzyme COX-2 and the cytokine TNF-

α.[2] This suggests that 2''-O-Galloylmyricitrin likely possesses similar anti-inflammatory

potential.

Anticancer Activity
Myricetin has been extensively studied for its anticancer effects against a variety of cancer cell

lines. Data on 2''-O-Galloylmyricitrin is sparse, but the activity of myricetin provides a

benchmark for its potential.
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Cell Line Myricetin (IC50)

HeLa (Cervical Cancer) 22.70 µg/mL[3]

T47D (Breast Cancer) 51.43 µg/mL[3]

A2780 (Ovarian Cancer) 110.5 µM

SKOV3 (Ovarian Cancer) 147.0 µM

HT-29 (Colon Cancer) 47.6 µM

Caco-2 (Colon Cancer) 88.4 µM

MCF-7 (Breast Cancer) 54 µM

Summary: Myricetin demonstrates broad-spectrum anticancer activity with IC50 values in the

micromolar range against various cancer cell lines.[3][4] The cytotoxic potential of 2''-O-
Galloylmyricitrin requires further investigation to determine the impact of the galloyl-

rhamnosyl group on this activity.

Experimental Protocols
Peroxynitrite Scavenging Activity Assay
This protocol is based on the method used to compare the peroxynitrite scavenging activity of

2''-O-Galloylmyricitrin and myricetin.

Start

Prepare Reagents:
- Dihydrorhodamine 123 (DHR 123)

- Peroxynitrite (ONOO⁻)
- Test Compounds

- DTPA

Mix DHR 123, DTPA,
and test compound in buffer

Add Peroxynitrite (ONOO⁻)
to initiate the reaction

Incubate for 5 min
at 37°C

Measure fluorescence
(Ex: 485 nm, Em: 530 nm) End
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Caption: Workflow for the peroxynitrite scavenging assay.

Methodology:
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A solution of dihydrorhodamine 123 (DHR 123), a fluorescent probe, is prepared in a buffer

containing diethylenetriaminepentaacetic acid (DTPA).

The test compound (2''-O-Galloylmyricitrin or myricetin) is added to the DHR 123 solution.

Peroxynitrite (ONOO⁻) is added to the mixture to initiate the oxidation of DHR 123 to the

fluorescent rhodamine 123.

The reaction is incubated at 37°C for a short period.

The fluorescence intensity is measured using a fluorometer with an excitation wavelength of

485 nm and an emission wavelength of 530 nm.

The percentage of scavenging activity is calculated by comparing the fluorescence of the

sample with that of a control without the test compound. The IC50 value is then determined.

DPPH Radical Scavenging Assay
A standard method for evaluating antioxidant activity.

Methodology:

A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

Serial dilutions of the test compounds are prepared.

The test compound solution is mixed with the DPPH solution.

The mixture is incubated in the dark at room temperature for 30 minutes.

The absorbance is measured at 517 nm using a spectrophotometer.

The percentage of radical scavenging activity is calculated, and the IC50 value is

determined.

MTT Assay for Cytotoxicity
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
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Methodology:

Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

The cells are treated with various concentrations of the test compounds for a specified

period (e.g., 24, 48, or 72 hours).

A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to

each well.

The plate is incubated for 2-4 hours to allow viable cells to reduce the yellow MTT to purple

formazan crystals.

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

The absorbance is measured at approximately 570 nm using a microplate reader.

Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value

is determined.

Signaling Pathways
Myricetin is known to modulate several key signaling pathways involved in cell proliferation,

survival, and inflammation. While specific data for 2''-O-Galloylmyricitrin is not yet available, it

is plausible that it interacts with similar pathways, potentially with different efficacy.

PI3K/Akt Signaling Pathway
Myricetin has been shown to inhibit the PI3K/Akt pathway, which is often hyperactivated in

cancer, leading to decreased cell proliferation and survival.
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Caption: Myricetin's inhibitory effect on the PI3K/Akt signaling pathway.

MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical regulator of cell growth and differentiation that can

be modulated by myricetin.
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Caption: Myricetin's modulation of the MAPK/ERK signaling pathway.
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Conclusion
The available data indicates that both 2''-O-Galloylmyricitrin and its aglycone, myricetin, are

biologically active molecules with therapeutic potential.

2''-O-Galloylmyricitrin shows superior activity in scavenging peroxynitrite, suggesting it

may be particularly effective in conditions associated with nitrosative stress.

Myricetin, the aglycone, appears to be a more potent broad-spectrum antioxidant and has

well-documented anticancer activities against a range of cell lines. Its smaller size may

facilitate better cell uptake in some instances.

The choice between these two compounds for drug development would depend on the specific

therapeutic target. The enhanced peroxynitrite scavenging of 2''-O-Galloylmyricitrin makes it

an interesting candidate for inflammatory conditions where this reactive species plays a

significant role. Myricetin's established anticancer profile warrants its continued investigation in

oncology. Further direct comparative studies are necessary to fully elucidate the structure-

activity relationship and to determine the full therapeutic potential of 2''-O-Galloylmyricitrin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15594383#head-to-head-comparison-of-2-o-
galloylmyricitrin-and-its-aglycone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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